3-((4-Chlorophenyl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Chlorophenyl)amino)phenol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of a phenol group and an amino group attached to a benzene ring, with a chlorine atom substituted at the para position of the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-((4-Chlorophenyl)amino)phenol involves the nucleophilic aromatic substitution reaction. This reaction typically uses 4-chloronitrobenzene as a starting material, which undergoes reduction to form 4-chloroaniline. The 4-chloroaniline is then reacted with phenol under specific conditions to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction pathways. The process involves the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product. The use of hydrogenation over a Raney Nickel catalyst or selective reduction using Tin (II) Chloride in anhydrous ethanol are common methods .
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)amino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation over Raney Nickel or reduction with Tin (II) Chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-((4-Chlorophenyl)amino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-chlorophenol: Similar structure but with the amino and chlorine groups in different positions.
4-Chloroaniline: Lacks the phenol group, making it less reactive in certain types of reactions.
Phenol: Lacks the amino and chlorine groups, resulting in different chemical properties.
Uniqueness
3-((4-Chlorophenyl)amino)phenol is unique due to the presence of both the phenol and amino groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a valuable compound in various applications, from chemical synthesis to biological research .
Properties
Molecular Formula |
C12H10ClNO |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
3-(4-chloroanilino)phenol |
InChI |
InChI=1S/C12H10ClNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h1-8,14-15H |
InChI Key |
GSHBBDLSLCDLCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.